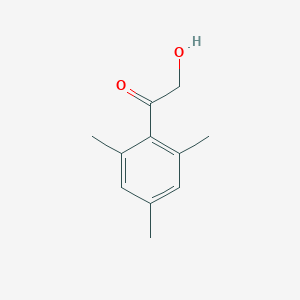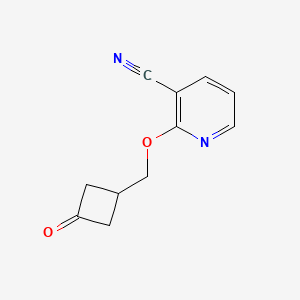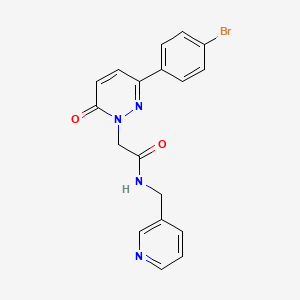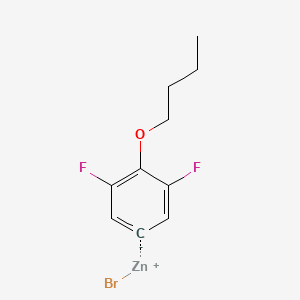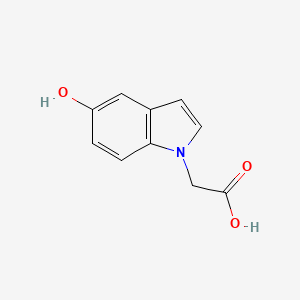
2-(5-hydroxy-1H-indol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Hydroxy-1H-indol-1-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting because of its structural similarity to serotonin and melatonin, which are crucial neurotransmitters in the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-hydroxy-1H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure .
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that include the Fischer indole synthesis as a key step. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Hydroxy-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the indole ring into more saturated structures.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro groups are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
2-(5-Hydroxy-1H-indol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: This compound is studied for its role in various biochemical pathways, particularly those involving neurotransmitters.
Medicine: Due to its structural similarity to serotonin, it is investigated for potential therapeutic applications in treating mood disorders and other neurological conditions.
Industry: Indole derivatives are used in the production of dyes, perfumes, and agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-(5-hydroxy-1H-indol-1-yl)acetic acid involves its interaction with various molecular targets in the body. It can bind to serotonin receptors, influencing neurotransmission and modulating mood and behavior. The compound also participates in oxidative and reductive biochemical pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Hydroxyindoleacetic acid: A major metabolite of serotonin, used as a biomarker for neuroendocrine tumors.
Tryptophan: An essential amino acid and precursor to serotonin and melatonin.
Uniqueness: 2-(5-Hydroxy-1H-indol-1-yl)acetic acid is unique due to its specific hydroxylation pattern and its role in both plant and animal biochemistry. Its structural features allow it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(5-hydroxyindol-1-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-8-1-2-9-7(5-8)3-4-11(9)6-10(13)14/h1-5,12H,6H2,(H,13,14) |
InChI Key |
PHBVVOZCTCLKGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


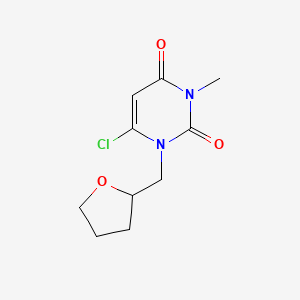
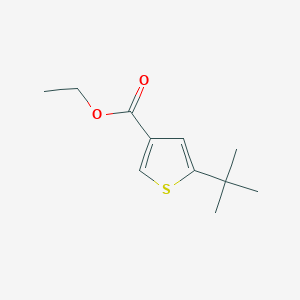
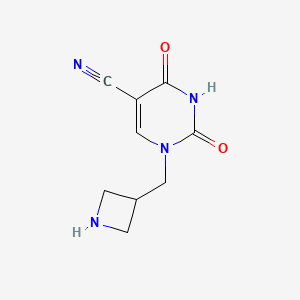
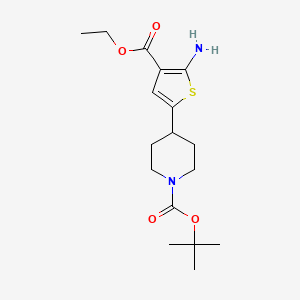
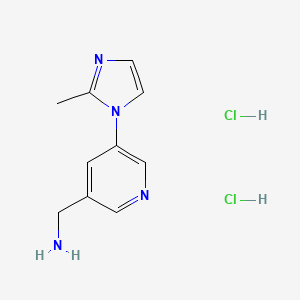

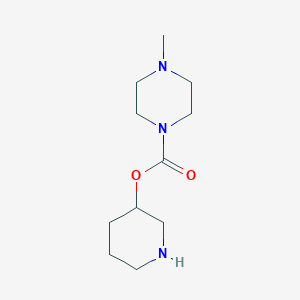
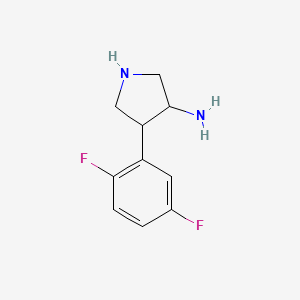
![1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-[(2-hydroxyethyl)amino]propan-2-ol](/img/structure/B14871995.png)
